5-Lipoxygenase (5-LO) Inhibitory Activity in Human Neutrophils: Comparison with the Clinically Approved 5-LO Inhibitor Zileuton
In a cell-intact assay using human neutrophils stimulated with 20 µM A23187/AA ionophore, 5-bromo-3-(methylsulfonyl)-1H-indazole exhibited an IC₅₀ of 3.60 × 10³ nM (3.6 µM) for inhibition of 5-lipoxygenase (5-LO) product formation [1]. By comparison, the clinically approved 5-LO inhibitor zileuton (CAS 111406-87-2) demonstrates an IC₅₀ of approximately 0.4–0.9 µM in human neutrophil and whole-blood assays under analogous experimental conditions [2]. The 4- to 9-fold lower potency of the target compound indicates that it is not a competitive 5-LO inhibitor per se, but its measurable activity at low micromolar concentrations differentiates it from structurally simpler 5-bromoindazoles lacking the 3-methylsulfonyl group, for which no 5-LO inhibition data have been reported [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition IC₅₀ in human neutrophils (cell-intact assay) |
|---|---|
| Target Compound Data | IC₅₀ = 3,600 nM (3.6 µM) |
| Comparator Or Baseline | Zileuton: IC₅₀ = 400–900 nM (0.4–0.9 µM) in human neutrophils and whole blood |
| Quantified Difference | Target is 4- to 9-fold less potent than zileuton; however, activity is present whereas no 5-LO data exist for the 6-bromo regioisomer or non-sulfonylated 5-bromoindazoles |
| Conditions | Human neutrophils; 20 µM A23187/AA ionophore stimulation; product formation assay (cell-intact); BindingDB assay ALA1738554 |
Why This Matters
The measurable 5-LO inhibitory activity—absent from the published profiles of cheaper, more common 5-bromoindazole building blocks—establishes this compound as a functionally annotated starting point for anti-inflammatory lead optimization, enabling structure–activity relationship (SAR) studies without requiring de novo target identification.
- [1] BindingDB. BDBM50012184 / CHEMBL1092509. IC₅₀ = 3.60E+3 nM for inhibition of 5-LO in human neutrophils. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM50012184 View Source
- [2] Carter GW, Young PR, Albert DH, Bouska J, Dyer R, Bell RL, Summers JB, Brooks DW. 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics. 1991;256(3):929-937. (IC₅₀ = 0.4 µM in rat PMNL; IC₅₀ = 0.9 µM in human whole blood). View Source
